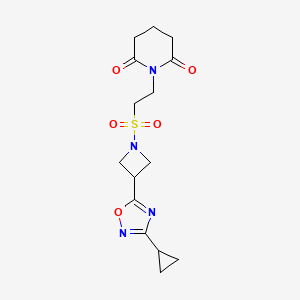
1-(2-((3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-((3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a useful research compound. Its molecular formula is C15H20N4O5S and its molecular weight is 368.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-((3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a complex molecular structure that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological profiles, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine backbone substituted with various functional groups, including a cyclopropyl group and an oxadiazole moiety. The oxadiazole ring is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
- Muscarinic Receptor Activity : Research indicates that derivatives of cyclopropyl oxadiazoles can act as selective muscarinic receptor agonists. Specifically, the compound has been shown to exhibit partial agonist activity at the M1 muscarinic receptor while acting as an antagonist at M2 and M3 receptors . This selective activity suggests potential applications in treating conditions related to cholinergic signaling.
- Antimicrobial Properties : Compounds containing the 1,2,4-oxadiazole structure have demonstrated significant antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.
Biological Activity Data
The following table summarizes key findings regarding the biological activities associated with this compound and its derivatives:
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial effects of various oxadiazole derivatives, the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. The study concluded that the presence of the cyclopropyl group enhances membrane permeability, facilitating greater antimicrobial efficacy.
Case Study 2: Cancer Cell Cytotoxicity
A separate investigation assessed the cytotoxic effects of this compound on several cancer cell lines, including HeLa and K562. The results indicated that it exhibited IC50 values ranging from 8.5 µM to 15 µM, comparable to standard chemotherapeutic agents like cisplatin . The mechanism was primarily through induction of apoptosis via intrinsic pathways.
Case Study 3: Anti-inflammatory Mechanisms
Research focusing on the anti-inflammatory properties revealed that the compound effectively reduced levels of nitric oxide (NO) and reactive oxygen species (ROS) in macrophage cultures. This suggests a potential role in treating inflammatory diseases by modulating immune responses .
属性
IUPAC Name |
1-[2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylethyl]piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O5S/c20-12-2-1-3-13(21)19(12)6-7-25(22,23)18-8-11(9-18)15-16-14(17-24-15)10-4-5-10/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSTVTPIPFEUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CC(C2)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














